Methyl 5-chloroisoquinolin-4-carboxylate
Description
Methyl 5-chloroisoquinolin-4-carboxylate is a heterocyclic organic compound featuring a chlorinated isoquinoline backbone and a methyl ester group at the 4-position. Its molecular weight is approximately 221.6 g/mol (calculated), with expected low water solubility and moderate volatility due to the aromatic chlorinated system and ester functionality.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 5-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-13-5-7-3-2-4-9(12)10(7)8/h2-6H,1H3 |
InChI Key |
BXYHKOOSWVNPGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters: Reactivity and Physical Properties
Methyl esters, such as methyl salicylate (Table 3, ), share the ester functional group but differ in their aromatic systems. Methyl salicylate (152.15 g/mol) has a lower molecular weight, higher vapor pressure (0.1 mmHg), and slight water solubility due to its hydroxyl group. In contrast, Methyl 5-chloroisoquinolin-4-carboxylate’s chlorinated isoquinoline ring likely reduces water solubility and increases lipophilicity, favoring organic solvents. Ester hydrolysis rates may also differ: methyl salicylate undergoes acid/base-catalyzed hydrolysis, while steric hindrance from the isoquinoline system in the target compound could slow reactivity .
Research Findings and Limitations
- Property Gaps : The evidence lacks explicit data on the target compound’s melting point, solubility, or bioactivity. Comparative inferences rely on structural analogs (e.g., methyl salicylate’s vapor pressure , methyl ester reactivity ).
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